molecular formula C43H46N10O6 B611926 ZBC260 CAS No. 2093388-62-4

ZBC260

货号 B611926
CAS 编号: 2093388-62-4
分子量: 798.905
InChI 键: UZXANFBIRSYHGO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ZBC260, also known as BETd-260, is a PROTAC (Proteolysis-Targeting Chimera) that targets BET proteins for degradation . It has been studied for its effects on cancer, particularly triple-negative breast cancer (TNBC) and glioma . In TNBC, ZBC260 has been found to suppress stemness and tumorigenesis while promoting differentiation by disrupting inflammatory signaling .


Chemical Reactions Analysis

ZBC260 is capable of inducing the degradation of BET proteins, including BRD2, BRD3, and BRD4 . This degradation disrupts super-enhancer activity, thereby suppressing the expression of oncogenes such as c-MYC and other super-enhancer-associated genes .

科学研究应用

Anti-Osteosarcoma Activity

BETd-260 has shown promising results in the treatment of osteosarcoma, a type of bone cancer. It operates by degrading BET proteins, which are crucial for the survival of cancer cells. In vitro and in vivo studies have demonstrated that BETd-260 can significantly suppress cell viability in osteosarcoma cell lines and induce apoptosis, leading to the death of cancer cells .

Leukemia Treatment

In the context of leukemia, particularly the RS4;11 leukemia cell line, BETd-260 has been identified as a highly potent BET degrader. It can achieve cellular potencies in the picomolar range and has been effective in inducing rapid tumor regression in vivo. This positions BETd-260 as a potential therapeutic agent for acute myeloid leukemia and other related hematological malignancies .

Triple-Negative Breast Cancer

BETd-260 has been found to be effective against triple-negative breast cancer (TNBC), a challenging form of breast cancer that lacks targeted therapies. It works by degrading BET proteins, leading to the suppression of tumor progression and a reduction in cancer stem cell populations. This effect is achieved through the downregulation of inflammatory genes and pathways, which are known to contribute to the stemness and tumorigenesis of TNBC .

Inhibition of Inflammatory Signaling

ZBC260, the alternative name for BETd-260, has been shown to disrupt inflammatory signaling pathways. This disruption leads to the suppression of stemness and tumorigenesis while promoting differentiation in cancer cells. The compound’s ability to target inflammatory pathways offers a novel approach to cancer treatment, particularly in cancers where inflammation plays a key role in disease progression .

Glioma Treatment

BETd-260 has also been explored for its applications in treating glioma, a type of brain cancer. It acts by repressing Wnt/β-catenin signaling, which is crucial for the growth of stem-like cells in gliomas. By inhibiting this pathway, BETd-260 can effectively reduce tumor progression and the growth of cancerous stem cells .

Epigenetic Regulation

As an epigenetic regulator, BETd-260 targets bromodomain-containing proteins, which are involved in reading acetylated lysine residues on histone tails. This action disrupts the normal function of these proteins, leading to the downregulation of oncogenes and other genes associated with cancer progression. The ability to modulate epigenetic regulation makes BETd-260 a valuable tool in cancer research and therapy .

未来方向

The research suggests that ZBC260 has potential therapeutic applications in the treatment of cancers such as TNBC and glioma . The findings support the further development of BET degraders like ZBC260, alone and in combination with other therapeutics, as cancer stem cell targeting agents .

属性

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXANFBIRSYHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H46N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)amino)-7-(3,5-dimethylisoxazol-4-yl)-N-(5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pentyl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide

Citations

For This Compound
54
Citations
T Tian, T Guo, W Zhen, J Zou, F Li - Cell Death & Disease, 2020 - nature.com
… This study explores the mode of action and effects of ZBC260 in vivo and in vitro against … cell lines show sensitivity to ZBC260. Notably, ZBC260 targeted glioma without side effects in …
Number of citations: 15 www.nature.com
D Zong, J Gu, GC Cavalcante, W Yao, G Zhang… - Cancer Research, 2020 - AACR
… of ZBC260 with those of JQ-1 on the growth of 7 SCLC cell lines and found that ZBC260 also … We noticed that the tested NSCLC cell lines all responded to ZBC260, but with varied …
Number of citations: 27 aacrjournals.org
E Fernandez-Salas, Z Chen, M Lin, B Zhou… - Cancer Research, 2017 - AACR
… patients with ZBC260 demonstrated … ZBC260 at 1 to 10 nM induced remarkable levels of apoptosis within 24 h, even in relapsed and refractory patient samples. In conclusion, ZBC260 …
Number of citations: 0 aacrjournals.org
M Cieślak, M Słowianek - Pharmaceutics, 2023 - mdpi.com
… ZBC260 induced degradation of BRD2, BRD3 and BRD4 at … ZBC260 inhibited the growth of acute leukemia cells RS4;11 … 90% tumor regression after ZBC260 administration with a well-…
Number of citations: 3 www.mdpi.com
C Qin, Y Hu, B Zhou, E Fernandez-Salas… - Journal of medicinal …, 2018 - ACS Publications
… the discovery of ZBC246 and ZBC260 as highly potent PROTAC BET … ZBC260 induces tumor regression in acute leukemia xenograft models in mice. Our data on ZBC246 and ZBC260 …
Number of citations: 223 pubs.acs.org
C Liu, L Qian, KA Vallega, G Ma, D Zong… - American Journal of …, 2022 - ncbi.nlm.nih.gov
… Our recent study has shown that the novel BET degrader, ZBC260, effectively decreases the survival of human NSCLC cells, particularly those with high levels of BET proteins, and …
Number of citations: 4 www.ncbi.nlm.nih.gov
W Duan, M Yu, J Chen - Pharmacological Research, 2023 - Elsevier
… , AVR-825, ZBC260 and GNE987) can … ZBC260: ZBC260 is a newly synthesized BET-PROTAC capable of potently degrading BRD2/3/4. Consistent with its greater potency, ZBC260 …
Number of citations: 5 www.sciencedirect.com
L Zhu, Z Chen, H Zang, S Fan, J Gu, G Zhang… - Cancer research, 2021 - AACR
… ZBC260 slightly decreased mouse body weights in the initial treatment times when ZBC260 … at the end of treatment after ZBC260 was changed to intraperitoneal administration (Fig. 6G). …
Number of citations: 25 aacrjournals.org
B Zhou, J Hu, F Xu, Z Chen, L Bai… - Journal of medicinal …, 2018 - ACS Publications
… These data establish that compound 23 (BETd-260/ZBC260) is a highly potent and efficacious BET degrader. …
Number of citations: 326 pubs.acs.org
T He, C Cheng, A Parolia, A Hopkins, Y Qiao, L Xiao… - Cancer Research, 2023 - AACR
… In addition, we tested with several different potent PROTAC degraders (ARD616, ZBC260, etc) in ABCB1-expressing AU-15530 resistant cells, and found the ABCB1 expression drove …
Number of citations: 0 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。